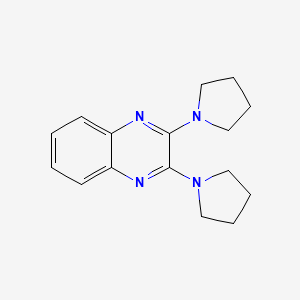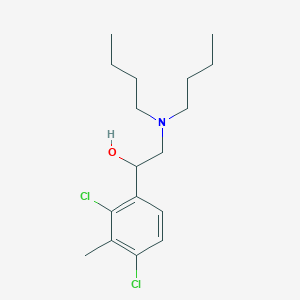![molecular formula C13H20O5 B13987011 Ethyl 8-acetyl-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B13987011.png)
Ethyl 8-acetyl-1,4-dioxaspiro[4.5]decane-8-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 8-acetyl-1,4-dioxaspiro[4.5]decane-8-carboxylate is an organic compound with the molecular formula C13H20O5. It is a colorless liquid that is used as an intermediate in organic synthesis. This compound is known for its unique spiro structure, which consists of a dioxaspirodecane ring system fused with an ethyl carboxylate group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 8-acetyl-1,4-dioxaspiro[4.5]decane-8-carboxylate can be synthesized through the reaction of 1,4-dioxaspiro[4.5]decane with acetic anhydride. The reaction typically occurs under inert atmosphere conditions and at room temperature. The product is then purified using techniques such as flash column chromatography .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process may include additional steps for purification and quality control to ensure the compound meets the required specifications for its intended applications .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 8-acetyl-1,4-dioxaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like ammonia (NH3) or amines are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Amides and other derivatives
Applications De Recherche Scientifique
Ethyl 8-acetyl-1,4-dioxaspiro[4.5]decane-8-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.
Industry: The compound is used in the production of functional coatings, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of ethyl 8-acetyl-1,4-dioxaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular targets, modulating biological processes and pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate
- Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate
- Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate
Uniqueness
Ethyl 8-acetyl-1,4-dioxaspiro[4.5]decane-8-carboxylate is unique due to its acetyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it valuable in specific synthetic and research applications .
Propriétés
Formule moléculaire |
C13H20O5 |
|---|---|
Poids moléculaire |
256.29 g/mol |
Nom IUPAC |
ethyl 8-acetyl-1,4-dioxaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C13H20O5/c1-3-16-11(15)12(10(2)14)4-6-13(7-5-12)17-8-9-18-13/h3-9H2,1-2H3 |
Clé InChI |
LHMNBJCFNJKIAH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(CCC2(CC1)OCCO2)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[2-[bis(2-chloroethyl)amino]ethyl]-1H-benzimidazol-2-one](/img/structure/B13986944.png)


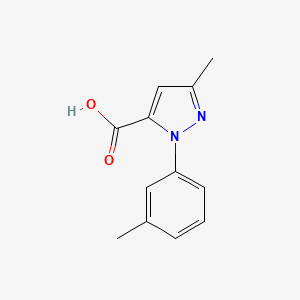
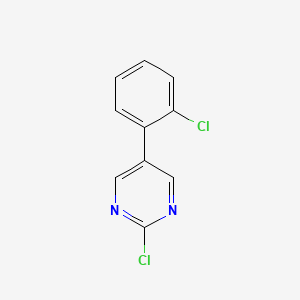
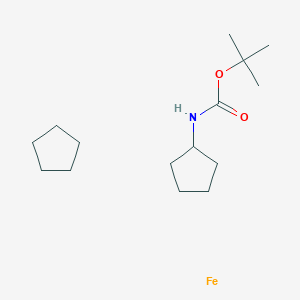
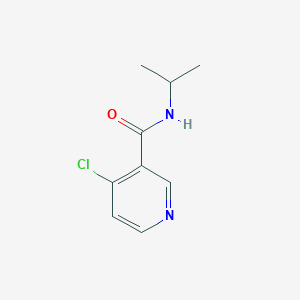
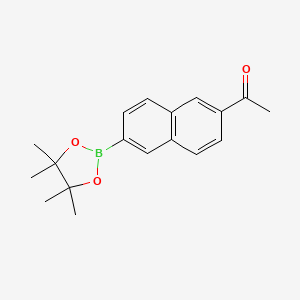
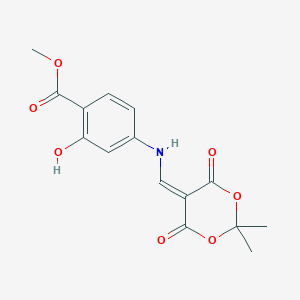
![Benzonitrile, 4-[3-(2-fluoroethyl)-1-triazenyl]-](/img/structure/B13986989.png)
